molecular formula C9H11Cl2NO B15235541 2-Amino-2-(3,4-dichlorophenyl)propan-1-ol

2-Amino-2-(3,4-dichlorophenyl)propan-1-ol

Cat. No.: B15235541
M. Wt: 220.09 g/mol
InChI Key: PXFDDQFAVXOSBL-UHFFFAOYSA-N
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Description

2-Amino-2-(3,4-dichlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12Cl2NO It is a derivative of phenylpropanolamine, characterized by the presence of two chlorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3,4-dichlorophenyl)propan-1-ol typically involves the reaction of 3,4-dichlorobenzaldehyde with nitroethane to form 3,4-dichloro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often employing catalytic hydrogenation for the reduction step.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3,4-dichlorophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of 2-(3,4-dichlorophenyl)propan-1-one.

    Reduction: Formation of this compound from the nitro precursor.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-(3,4-dichlorophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3,4-dichlorophenyl)propan-1-ol involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or bind to specific receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(3,5-dichlorophenyl)propan-1-ol: Similar structure with chlorine atoms at different positions on the phenyl ring.

    2-Amino-1-(2,6-dichlorophenyl)propan-1-ol: Another structural isomer with different chlorine atom positions.

Uniqueness

2-Amino-2-(3,4-dichlorophenyl)propan-1-ol is unique due to the specific positioning of the chlorine atoms, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

2-amino-2-(3,4-dichlorophenyl)propan-1-ol

InChI

InChI=1S/C9H11Cl2NO/c1-9(12,5-13)6-2-3-7(10)8(11)4-6/h2-4,13H,5,12H2,1H3

InChI Key

PXFDDQFAVXOSBL-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=CC(=C(C=C1)Cl)Cl)N

Origin of Product

United States

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